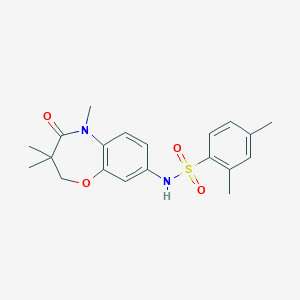
2,4-Dimethyl-N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzol-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) wird häufig zur Beurteilung der Zellviabilität verwendet. Diese Verbindung könnte die Ergebnisse des MTT-Assays verbessern, indem sie das Redoxpotential oder die Mitochondrienfunktion beeinflusst . Die Untersuchung seiner Auswirkungen auf die MTT-Reduktion könnte wertvoll sein.
- Als vielseitiger Baustein kann diese Verbindung an verschiedenen organischen Synthesen teilnehmen. Beispielsweise könnte es zur Herstellung von 2,4,6-Trimethylbenzolsulfonamid verwendet werden, das in der Farbstoffproduktion Anwendung findet . Forscher können andere Synthesewege untersuchen, die diese Verbindung beinhalten.
MTT-Assay-Verstärker
Zwischenprodukte der organischen Synthese
Biologische Aktivität
2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number: 922041-01-8) is a sulfonamide derivative with a complex structure that has garnered interest for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity based on various research findings.
The compound's molecular formula is C20H24N2O4S, with a molecular weight of 388.5 g/mol. The structure includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin derivative.
| Property | Value |
|---|---|
| CAS Number | 922041-01-8 |
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 388.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring. Reaction conditions such as temperature and solvent choice are optimized for high yield and purity.
The biological activity of 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways leading to therapeutic effects.
Pharmacological Studies
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Its mechanism may involve inhibition of specific enzymes or modulation of receptor activity relevant to inflammatory pathways .
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of related compounds in vitro, it was observed that sulfonamide derivatives could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar sulfonamide compounds showed that they exhibit significant activity against various bacterial strains. The mechanism involved interference with bacterial folate synthesis pathways .
Research Findings
- Enzyme Inhibition : Studies have demonstrated that sulfonamides can inhibit carbonic anhydrase and other enzymes crucial for metabolic processes.
- Receptor Binding : The compound may interact with GABA receptors and modulate neurotransmitter release, indicating potential applications in neuropharmacology .
- Cytotoxicity : Preliminary cytotoxicity assays have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-6-9-18(14(2)10-13)27(24,25)21-15-7-8-16-17(11-15)26-12-20(3,4)19(23)22(16)5/h6-11,21H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVFLKDCJMVUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














